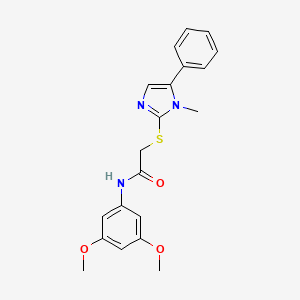

![molecular formula C12H15NO3S B2522324 Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351633-72-1](/img/structure/B2522324.png)

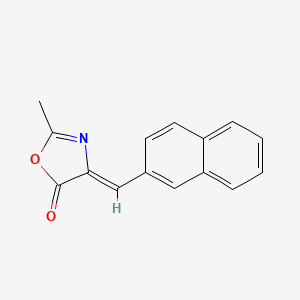

Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound. It is related to a class of compounds that have been studied for their potential anticancer activity .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- The compound has been utilized in the synthesis of complex molecules through methodologies such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction . This technique allows for the efficient creation of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing the compound's role in facilitating diverse chemical transformations with good yields and high selectivity (B. Reddy et al., 2012).

- Another study highlighted the use of phosphomolybdic acid as a solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenones from similar furan derivatives, demonstrating the compound's utility in catalysis and the synthesis of cyclic compounds (B. Reddy et al., 2012).

Biological and Medicinal Applications

- Research on furan-2-yl(phenyl)methanone derivatives has revealed their potential as protein tyrosine kinase inhibitors , with several new derivatives showing promising in vitro activity. This suggests their relevance in developing therapeutic agents for diseases where protein tyrosine kinase plays a role (Feilang Zheng et al., 2011).

- N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives , including compounds similar to the queried chemical, are known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties , underscoring the compound's importance in drug discovery and pharmacological research (Sandra M. Bonilla-Castañeda et al., 2022).

Catalysis and Material Science

- The oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) , an important biobased platform chemical, has been achieved using an FAD-dependent enzyme catalysis. This process, involving the compound , highlights the importance of furan derivatives in sustainable chemistry and the production of biopolymers (W. Dijkman et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(10-2-1-7-15-10)13-5-3-12(4-6-13)16-8-9-17-12/h1-2,7H,3-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYQJVFZCLBEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate](/img/structure/B2522244.png)

![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2522249.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)

![1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2522257.png)

![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)